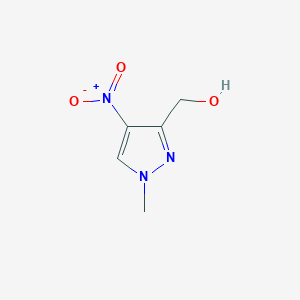

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

(1-methyl-4-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWPEOTZNMDDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. One common synthetic route involves the reaction of 1-methylpyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitropyrazole is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position, yielding (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol .

Chemical Reactions Analysis

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Scientific Research Applications

Chemistry

Building Block for Complex Compounds

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. These derivatives are significant in medicinal chemistry and materials science due to their unique properties and biological activities.

Biology

Enzyme Inhibition Studies

Derivatives of this compound have shown promise as enzyme inhibitors. For instance, they can inhibit interleukin receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases . This application is vital for studying various biological pathways and developing therapeutic agents.

Medicine

Antimicrobial and Anticancer Activities

Research has indicated that some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development . For example, studies have highlighted their effectiveness against specific cancer cell lines, suggesting a pathway for new treatment options.

| Activity | Compound Derivative | Target | Effectiveness |

|---|---|---|---|

| Antimicrobial | This compound derivative | Various bacteria | High |

| Anticancer | This compound derivative | Cancer cell lines | Moderate to High |

Industrial Applications

Synthesis of Agrochemicals

This compound is also utilized in the synthesis of agrochemicals, where its derivatives can enhance crop protection or growth. The versatility in chemical modifications allows for tailored applications in agriculture.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound derivatives on IRAK4 activity. The results demonstrated that specific modifications to the compound significantly enhanced its inhibitory potency, suggesting avenues for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer properties of several pyrazole derivatives derived from this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol and its derivatives depends on the specific biological target. For example, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The nitro group and hydroxymethyl group play crucial roles in the binding interactions with the enzyme’s active site .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their distinguishing features:

Key Observations :

- The nitro group in the target compound increases its electron-withdrawing character compared to analogs with amino or phenyl groups, enhancing reactivity in conjugate reactions .

- Analogs lacking nitro groups (e.g., [25222-43-9]) exhibit higher stability but lower electrophilicity, making them less suitable for antibacterial derivatization .

Key Observations :

Key Observations :

Physicochemical Properties

Biological Activity

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl and nitro substituent, along with a hydroxymethyl group. Its structure can be represented as follows:

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The nitro and hydroxymethyl groups are crucial for binding interactions with enzyme active sites, leading to the inhibition of specific biological pathways. This mechanism is particularly relevant in the context of anticancer activity, where it has been shown to inhibit tubulin polymerization, similar to colchicine .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance:

- Anticancer Activity : Compounds derived from this structure have shown effective antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). One notable derivative demonstrated IC50 values of 0.34 μM against MCF-7 cells, indicating potent anticancer properties .

- Antimicrobial Activity : Some derivatives have also displayed significant antimicrobial effects against a range of pathogens, suggesting their potential use in developing new antibiotics .

Enzyme Inhibition

The compound's derivatives have been identified as effective enzyme inhibitors. For example, they can inhibit cyclooxygenase enzymes involved in inflammatory processes, which may contribute to their therapeutic effects in inflammatory diseases .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activity:

- Synthesis Methods : Derivatives were synthesized through condensation reactions with primary amines under controlled conditions. Characterization was performed using NMR spectroscopy and mass spectrometry .

- Biological Evaluation : The synthesized compounds were subjected to biological assays to assess their antiproliferative activities against cancer cell lines. The results indicated that several derivatives significantly inhibited cell growth and induced apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives reveals unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-propyl-4-nitro-1H-pyrazole | Propyl group instead of hydroxymethyl | Moderate anticancer activity |

| (1-Methyl-1H-pyrazol-3-yl)methanol | Lacks nitro group | Reduced enzyme inhibition |

| N-(3,5-dimethyl)-4-nitroaniline | Additional methyl groups | Enhanced antimicrobial properties |

The presence of both the nitro and hydroxymethyl groups in this compound contributes significantly to its unique biological profile compared to these derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are established for (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology :

- Start with 1-methyl-1H-pyrazole derivatives. Introduce the nitro group at the 4-position via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Functionalize the 3-position with a hydroxymethyl group using reductive alkylation or alcohol protection/deprotection strategies.

- Optimize yields by varying solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation). Monitor purity via TLC or HPLC .

Q. How is this compound characterized spectroscopically and crystallographically?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on pyrazole ring protons (δ 7.5–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .

- IR : Confirm nitro (∼1520 cm⁻¹) and alcohol (∼3300 cm⁻¹) functional groups.

- Crystallography :

- Use single-crystal X-ray diffraction with SHELXL for refinement. Define hydrogen-bonding networks (e.g., O–H···O/N interactions) to resolve molecular packing .

- Example Data :

| Property | Value (Analogous Compound ) |

|---|---|

| Molecular Formula | C₉H₁₂N₄O₃ |

| Molecular Weight | 224.22 g/mol |

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Anticancer Screening :

- Test against cancer cell lines (e.g., P19, D3) at concentrations 0.1–10 µM. Measure viability via MTT assays .

- Enzyme Inhibition :

- Use fluorescence-based assays to study interactions with kinases (e.g., GSK-3β) or oxidoreductases. Compare IC₅₀ values with analogs to infer selectivity .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Docking Studies :

- Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize the nitro group and hydroxymethyl as key pharmacophores .

- MD Simulations :

- Simulate binding stability (50–100 ns trajectories) in explicit solvent. Analyze RMSD and hydrogen-bond persistence to validate docking results .

Q. How can contradictions in bioactivity data across studies be resolved?

- Data Triangulation :

- Replicate assays under standardized conditions (pH, temperature). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis :

- Compare results with structurally related compounds (e.g., (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone) to identify substituent-dependent trends .

Q. What structure-activity relationships (SARs) govern this compound’s bioactivity compared to analogs?

- Substituent Effects :

- Replace the hydroxymethyl group with ketones or amines to assess hydrogen-bonding capacity.

- Compare nitro vs. cyano groups at the 4-position to evaluate electron-withdrawing effects on target binding .

- Case Study :

- Analog (1-Methyl-5-nitro-1H-pyrazol-4-yl)methanol shows reduced anticancer activity, suggesting the 3-hydroxymethyl position is critical .

Q. How is SHELX software applied in crystallographic refinement of this compound?

- Workflow :

- Solve initial phases via SHELXD (direct methods) using high-resolution data (≤1.0 Å). Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bond restraints .

- Validation :

- Calculate R-factors (R₁ < 0.05) and check for residual electron density peaks. Use SHELXPRO to generate publication-quality figures .

Q. What role do hydrogen-bonding networks play in its solid-state properties?

- Analysis :

- Map donor-acceptor pairs (e.g., O–H···O nitro) using Mercury software. Assess packing motifs (e.g., chains, sheets) and correlate with solubility/stability .

- Case Study :

- In analogs like (2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone, strong intermolecular H-bonds improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.